molecular formula C20H21ClN4O3 B4944520 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride

カタログ番号: B4944520
分子量: 400.9 g/mol
InChIキー: GEYWFICLTIVAAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression of EGFR has been implicated in various types of cancers, including lung, breast, and head and neck cancers. PD 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.

作用機序

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits the EGFR tyrosine kinase by binding to its ATP-binding site. The EGFR tyrosine kinase is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Upon activation by ligand binding, the EGFR tyrosine kinase phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways that promote cell proliferation and survival. This compound 153035 inhibits this process by preventing the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 153035 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound 153035 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. It also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

実験室実験の利点と制限

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several advantages and limitations for lab experiments. Its small size and high potency make it an ideal candidate for in vitro and in vivo studies. It has been extensively studied for its potential as a therapeutic agent in cancer treatment, and its mechanism of action is well understood. However, its hydrophobic nature and poor solubility in water can make it difficult to work with in certain experimental settings. Its high potency can also lead to off-target effects, which can complicate data interpretation.

将来の方向性

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several potential future directions for research. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which can help personalize cancer treatment. This compound 153035 also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation. Overall, this compound 153035 remains a promising therapeutic agent in cancer treatment, and further research is needed to fully realize its potential.

合成法

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 can be synthesized using a four-step process. The first step involves the reaction of 4-nitrophenylacetic acid with 2,6-dimethylmorpholine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-(2,6-dimethyl-4-morpholinyl)phenylacetic acid. The second step involves the reaction of this intermediate with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline. The third step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of this compound 153035. The final step involves recrystallization to obtain pure this compound 153035 hydrochloride.

科学的研究の応用

4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and head and neck cancers. This compound 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

特性

IUPAC Name

2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3.ClH/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26;/h3-10,13-14H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWFICLTIVAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。